molecular formula C24H16Si B1585812 5,5'-Spirobi[dibenzo[b,d]silole] CAS No. 159-68-2

5,5'-Spirobi[dibenzo[b,d]silole]

Cat. No.: B1585812
CAS No.: 159-68-2
M. Wt: 332.5 g/mol
InChI Key: FAMRBROKCVCCCX-UHFFFAOYSA-N
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Description

5,5’-Spirobi(dibenzosilole): is an organosilicon compound with the molecular formula C24H16Si and a molecular weight of 332.47 g/mol . This compound is characterized by its unique spiro structure, where two dibenzosilole units are connected through a silicon atom. It is known for its stability and interesting electronic properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 9,9’-Spirobi[9H-9-silafluorene] , also known as 5,5’-Spirobi(dibenzosilole) or 5,5’-Spirobi[dibenzo[b,d]silole] This compound is a polycyclic aromatic hydrocarbon with a spirobifluorene moiety . It has been shown to emit blue light when excited by ultraviolet light , making it an excellent candidate for use in displays and other electronic devices .

Mode of Action

The mode of action of 9,9’-Spirobi[9H-9-silafluorene] involves its interaction with light. When this compound is excited by ultraviolet light, it emits blue light . This is due to the energy transitions within the molecule’s structure, which are influenced by its high molecular weight and low solubility in organic solvents .

Biochemical Pathways

As 9,9’-Spirobi[9H-9-silafluorene] is primarily used in electronic devices, it does not interact with biochemical pathways in the traditional sense. Instead, its role in the pathway of light emission is crucial. The blue light it emits when excited by ultraviolet light can be harnessed for various applications, including displays .

Pharmacokinetics

The ADME properties of 9,9’-Spirobi[9H-9-silafluorene] Its low solubility in organic solvents may affect its distribution and elimination in such systems, but these properties are more relevant to its stability and performance in electronic devices.

Result of Action

The result of the action of 9,9’-Spirobi[9H-9-silafluorene] is the emission of blue light when excited by ultraviolet light . This property makes it valuable in the creation of displays and other electronic devices that require light emission .

Action Environment

The action of 9,9’-Spirobi[9H-9-silafluorene] can be influenced by environmental factors such as temperature and light conditions. For instance, its light-emitting properties might be affected by the intensity of the ultraviolet light used to excite it . Additionally, its stability and performance in electronic devices could be influenced by conditions such as humidity and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Diphenyldihydroxysilane and 2-(Trimethylsilyl)phenyltrifluoromethane sulfonate:

Industrial Production Methods:

  • The industrial production of 5,5’-Spirobi(dibenzosilole) typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5’-Spirobi(dibenzosilole) can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • 5,5’-Spirobi(dibenzosilole) is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure and electronic properties make it valuable in the development of new materials.

Biology and Medicine:

  • While specific biological and medicinal applications are less common, the compound’s stability and electronic properties may be explored for potential uses in drug delivery systems or as a component in bio-compatible materials.

Industry:

Comparison with Similar Compounds

  • 9,9’-Spirobi(9H-9-silafluorene)
  • 5,5’-Spirobi(benzobbenzosilole)

Comparison:

Properties

IUPAC Name

5,5'-spirobi[benzo[b][1]benzosilole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRBROKCVCCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166553
Record name 5,5'-Spirobi(dibenzosilole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159-68-2
Record name 5,5'-Spirobi(dibenzosilole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 159-68-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Spirobi(dibenzosilole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the silicon atom in the structure of 5,5'-spirobi(dibenzosilole)?

A1: The silicon atom plays a crucial role in the three-dimensional structure of 5,5'-spirobi(dibenzosilole). The molecule exhibits an orthogonal three-dimensional spatial arrangement with the silicon atom acting as the central point. [] This unique geometry is likely to influence the compound's physical and chemical properties, particularly its potential applications in material science.

Q2: What is the main synthetic route used to obtain 5,5'-spirobi(dibenzosilole)?

A2: The primary method for synthesizing 5,5'-spirobi(dibenzosilole) involves a coupling reaction utilizing o-dibromobenzene as the primary starting material. [] This reaction is carried out under stringent conditions to achieve the desired spirocyclic structure.

Q3: How does the structure of 5,5'-spirobi(dibenzosilole) relate to its potential applications in materials science?

A3: The unique orthogonal three-dimensional structure of 5,5'-spirobi(dibenzosilole), with the silicon atom at its core, suggests potential applications in materials science. [] Specifically, derivatives of this molecule are believed to reduce fluorescence quenching and enhance fluorescence quantum yield, making them attractive candidates for developing electroluminescent materials and exploring applications in nonlinear optics. []

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